Methyl 5-aminobenzofuran-7-carboxylate
Description
Overview of Benzofuran (B130515) Heterocycles in Academic Research
Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a significant structural framework in chemistry. nih.govnumberanalytics.com First synthesized in 1870, this scaffold is now recognized as a core component in a multitude of natural products and synthetic molecules with wide-ranging applications in medicinal, agricultural, and materials science. nih.govnumberanalytics.com
In academic and pharmaceutical research, benzofuran derivatives are extensively studied due to their diverse and potent biological activities. researchgate.netscienceopen.com These compounds have demonstrated efficacy against a variety of disease-causing agents, exhibiting properties such as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. scienceopen.comrsc.orgresearchgate.net The versatility of the benzofuran nucleus allows for the development of novel therapeutic agents, making it a privileged scaffold in drug discovery. researchgate.netrsc.org Its structural similarity to biologically active compounds, like derivatives of the sugar ribose, contributes to its prominence in medicinal chemistry. mdpi.com
The development of novel synthetic methodologies to construct the benzofuran ring system is a continuous focus of chemical research. nih.govresearchgate.net Modern strategies include transition-metal-catalyzed reactions, visible-light-mediated catalysis, and one-pot synthetic protocols, which facilitate the efficient assembly of these biologically important molecules. nih.gov
Table 1: Selected Biological Activities of Benzofuran Derivatives
| Biological Activity | Examples of Derivatives/Findings | Reference(s) |
|---|---|---|
| Anticancer | Moracin D showed apoptotic effects in prostate and breast cancer cells. Other derivatives exhibit antiproliferative potential against various cancer cell lines. | mdpi.comresearchgate.net |
| Antifungal | Benzofuran-5-ol derivatives showed potent activity, in some cases superior to the standard drug 5-fluorocytosine. | nih.gov |
| Antibacterial | Derivatives incorporating pyrazoline and thiazole (B1198619) moieties have shown excellent activity against Gram-negative bacteria. | nih.gov |
| Antiviral | Certain macrocyclic benzofuran compounds have demonstrated anti-hepatitis C virus activity. | scienceopen.comrsc.org |
| Anti-inflammatory | Moracin D and other derivatives have exhibited anti-inflammatory properties. | mdpi.com |
| Antioxidant | Various benzofuran derivatives have shown significant free radical scavenging activity. | rsc.org |
Significance of Aminobenzofuran Scaffolds in Chemical Science
Within the large family of benzofuran-based compounds, the 3-aminobenzofuran scaffold is a particularly important subclass. mdpi.com The introduction of an amino group to the benzofuran core is often associated with enhanced or modified biological activity, making these structures highly valuable in the development of new therapeutic agents. rsc.orgmdpi.com
Research has highlighted the role of aminobenzofuran derivatives in several key therapeutic areas. For instance, novel 3-aminobenzofuran derivatives have been designed and synthesized as multifunctional agents for the potential treatment of Alzheimer's disease, targeting enzymes like acetylcholinesterase and butyrycholinesterase. nih.gov Furthermore, the amino substitution can be crucial for the antibacterial activity of benzofuran compounds. rsc.org The unique structural features of aminobenzofurans contribute to their promising potential in medicinal chemistry, driving research into innovative synthetic strategies to access these valuable molecules. mdpi.com
Research Context and Relevance of Methyl 5-aminobenzofuran-7-carboxylate
This compound is a specific derivative within the aminobenzofuran class. While detailed research on this exact molecule is not extensively published, its structural components suggest its significance as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry.
The structure combines three key features: the core benzofuran scaffold, an amino group at the C-5 position, and a methyl carboxylate group at the C-7 position.
The aminobenzofuran core provides the foundational biological potential, as discussed previously. The amino group at C-5 offers a key site for further chemical modification (functionalization), allowing chemists to synthesize a library of derivative compounds for structure-activity relationship (SAR) studies. chemimpex.com
The methyl carboxylate group at C-7 is a versatile functional group that can be hydrolyzed to the corresponding carboxylic acid or converted into amides and other derivatives. researchgate.net The position of substituents is known to be critical for the biological activity of benzofurans. rsc.org
The synthesis of related compounds, such as ethyl 5-aminobenzofuran-2-carboxylate, has been documented. rsc.orggoogle.com These syntheses often involve the reduction of a corresponding nitrobenzofuran precursor. rsc.org For example, ethyl 5-nitrobenzofuran-2-carboxylate can be reduced to create the 5-amino derivative. rsc.org A similar pathway could be envisioned for the synthesis of this compound. Such compounds are described as key intermediates for preparing biologically active molecules, including those with effects on the central nervous system. google.comchemicalbook.com
Table 2: Related Benzofuran Carboxylate Derivatives and Their Context
| Compound Name | CAS Number | Context/Relevance | Reference(s) |
|---|---|---|---|
| Ethyl 5-aminobenzofuran-2-carboxylate | 174775-48-5 | A versatile building block for synthesizing bioactive molecules, including potential agents for neurological disorders and for melanoma imaging. | chemimpex.comchemicalbook.com |
| Methyl 5-amino-benzofuran-2-carboxylic acid methyl ester | Not specified | Listed as a related product to other benzofuran intermediates, suggesting its role in chemical synthesis. | chemicalbook.com |
Given this context, this compound is primarily relevant as a specialized building block for the synthesis of more complex molecules with potential pharmaceutical applications. Its structure is well-suited for creating novel derivatives for screening in drug discovery programs.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 5-amino-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)8-5-7(11)4-6-2-3-14-9(6)8/h2-5H,11H2,1H3 |
InChI Key |
GGGCGKLTKLWNHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)N)C=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 5 Aminobenzofuran 7 Carboxylate and Analogous Benzofuran Derivatives
General Strategies for Benzofuran (B130515) Core Assembly
The assembly of the fundamental benzofuran ring system can be accomplished through numerous catalytic pathways, with transition metals like palladium and copper playing pivotal roles.
Palladium catalysis is a cornerstone of modern organic synthesis and features prominently in the construction of benzofurans. These methods often involve the formation of a key C-O bond through intramolecular cyclization.
One common strategy is the tandem Claisen rearrangement and subsequent oxidative cyclization of allyl aryl ethers. acs.org This one-pot procedure, catalyzed by palladium complexes such as Pd(CH₃CN)₂Cl₂, allows for the conversion of readily available starting materials into 2-methylbenzofurans. acs.org Another powerful approach involves the palladium-catalyzed intramolecular oxidative cyclization of ortho-cinnamyl phenols, which yields 2-benzyl benzofurans. organic-chemistry.org
Palladium-catalyzed C-H activation and functionalization have also emerged as powerful tools. For instance, 2-hydroxystyrenes can react with iodobenzenes in the presence of a palladium catalyst to form benzofurans through a C-H activation/oxidation tandem reaction. rsc.org Similarly, a palladium-catalyzed strategy employing benzoquinone for C-H functionalization/cyclization with terminal alkynes has been used to synthesize 2,3-disubstituted 5-hydroxybenzofuran derivatives. nih.gov In this case, the benzoquinone serves as both a reactant and an oxidant, and the reaction proceeds without the need for an external base or ligand. nih.gov
The Sonogashira cross-coupling reaction, often catalyzed by both palladium and copper, provides another route. The coupling of ortho-iodophenols with terminal alkynes, followed by intramolecular cyclization, is a classic and effective method for generating the benzofuran skeleton. nih.govacs.org
| Starting Materials | Catalyst/Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Allyl aryl ethers | Pd(CH₃CN)₂Cl₂, Na₂CO₃, Benzoquinone | 2-Methylbenzofurans | One-pot tandem Claisen rearrangement/oxidative cyclization. | acs.org |
| 1,6-Enynes and Disilanes | Palladium catalyst | Silyl benzofurans | Tandem cyclization and silylation under mild conditions. | rsc.org |
| ortho-Cinnamyl phenols | [PdCl₂(CH₃CN)₂], Benzoquinone | 2-Benzyl benzofurans | Regioselective 5-exo-trig intramolecular oxidative cyclization. | organic-chemistry.org |
| Benzoquinone and Terminal alkynes | Palladium catalyst | 5-Hydroxybenzofurans | Benzoquinone acts as both reactant and oxidant; no external base required. | nih.gov |
Copper catalysts offer a cost-effective and efficient alternative for benzofuran synthesis. These methods often proceed via oxidative annulation pathways. A prominent example is the copper-mediated oxidative coupling of phenols and unactivated internal alkynes. rsc.orgresearchgate.netrsc.org This approach achieves the direct, one-pot synthesis of polysubstituted benzofurans from commercially available starting materials with high efficiency. rsc.org Mechanistic studies suggest the reaction may proceed through a reversible electrophilic carbocupration of the phenol (B47542), followed by alkyne insertion and cyclization. rsc.orgresearchgate.net
Another innovative copper-catalyzed, one-pot strategy involves the reaction of salicylaldehydes, substituted amines, and calcium carbide (as an alkyne source). nih.govacs.org This method utilizes copper bromide and affords amino-substituted benzofurans in high yields, representing a valuable route to medicinally relevant derivatives. nih.govacs.org Copper catalysts have also been successfully used in the ring closure of ortho-bromobenzyl ketones to furnish 2-arylbenzofurans. mdpi.com
| Starting Materials | Catalyst/Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Phenols and Unactivated internal alkynes | Copper catalyst, Oxidant | Polysubstituted benzofurans | First example of using unactivated internal alkynes for this transformation. | rsc.orgresearchgate.netrsc.org |
| Salicylaldehydes, Amines, Calcium carbide | CuBr, Na₂CO₃ | Amino-substituted benzofurans | Efficient one-pot, three-component reaction. | nih.govacs.org |
| ortho-Bromobenzyl ketones | Copper catalyst | 2-Arylbenzofurans | Provides a straightforward route via ring closure. | mdpi.com |
| Phenols and Alkynes | Copper catalyst, O₂ | Polysubstituted benzofurans | Aerobic oxidative cyclization in a one-pot procedure. | rsc.org |
Oxidative cyclization is a common theme in benzofuran synthesis, utilizing various metals and oxidants to facilitate C-O bond formation. researchgate.net Palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors has proven to be a promising method for assembling complex, biomedicinally relevant scaffolds. nih.govacs.org For example, O-aryl cyclic vinylogous esters can undergo dehydrogenative intramolecular arylation at the vinylic carbon under palladium catalysis to yield functionalized hydrodibenzofuran derivatives. nih.govacs.org
Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes using molecular oxygen as the oxidant is another efficient one-pot procedure. rsc.org This method involves the sequential nucleophilic addition of the phenol to the alkyne, followed by the oxidative ring closure. rsc.org Metal-free oxidative cyclizations are also known. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, can mediate the cyclization of ortho-hydroxystilbenes to produce 2-arylbenzofurans in good yields. organic-chemistry.org
Beyond palladium and copper, other transition metals and novel catalytic systems have been explored for benzofuran synthesis. nih.govacs.org Nickel catalysts, for instance, have been used to provide the activation energy for intramolecular nucleophilic addition reactions, leading to benzofuran derivatives in high yields. nih.govacs.org
Rhodium-mediated catalysis has been employed in the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids to generate benzofuran skeletons. acs.org Additionally, iron(III) chloride (FeCl₃) has been shown to mediate the intramolecular cyclization of electron-rich aryl ketones, forming the benzofuran ring through a direct oxidative aromatic C–O bond formation. mdpi.com Metal-free approaches, such as those using hypervalent iodine reagents or Brønsted acids like acetic acid to catalyze the reaction between benzoquinones and other compounds, represent another area of innovation. nih.gov
Specific Synthesis Routes for Aminobenzofuran Esters
The introduction of an amino group onto the benzofuran core, particularly at the C-5 position, is a key step in synthesizing compounds like Methyl 5-aminobenzofuran-7-carboxylate.
A prevalent and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro group. masterorganicchemistry.com This strategy is highly applicable to the synthesis of aminobenzofuran esters, where a nitrobenzofuran ester precursor is first synthesized and then reduced in a subsequent step.
Various reducing agents can be employed for this transformation, with the choice often depending on the presence of other sensitive functional groups in the molecule, such as the ester moiety. researchgate.netgoogle.com A highly effective and chemoselective method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of ferrous chloride (FeCl₂). thieme-connect.com This system has been shown to reduce the nitro group with high selectivity, leaving the ester group intact. This protocol was successfully used to synthesize Ethyl 5-aminobenzofuran-2-carboxylate from its nitro precursor in 91% yield. thieme-connect.com Other common methods for nitro group reduction include catalytic hydrogenation using catalysts like platinum or palladium on carbon (Pd/C), or using metals like tin (Sn) or iron (Fe) in acidic conditions. masterorganicchemistry.com
| Reagents/Catalyst | Key Features | Example Application | Reference |
|---|---|---|---|
| NaBH₄-FeCl₂ | High chemoselectivity; does not reduce ester groups. | Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate (91% yield). | thieme-connect.com |
| H₂, Platinum/Copper on Carbon | Catalytic hydrogenation under pressure. | Synthesis of Methyl 5-amino-2-chloro-1H-benzo[d]imidazole-7-carboxylate. | |
| Iron (Fe), Tin (Sn), or Zinc (Zn) in Acid (e.g., HCl) | Classic metal-acid reduction method. | General reduction of aromatic nitro groups. | masterorganicchemistry.com |
| Catalytic Hydrogenation (Pd, Pt, or Ni) | Widely used, effective method. | General reduction of aromatic nitro groups. | masterorganicchemistry.com |
| Anhydrous Tin(II) Chloride (SnCl₂) | Mild conditions, compatible with sensitive functional groups. | Reduction of nitroarenes with other functionalities. | researchgate.net |
Tandem Cyclization and Cyclocondensation Reactions for Aminobenzofuran Derivatives (e.g., 3-aminobenzofurans)
Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent an efficient strategy for building complex heterocyclic systems like aminobenzofurans. A prominent approach involves the tandem SNAr (Nucleophilic Aromatic Substitution) and cyclocondensation reaction.
This methodology is particularly effective for producing 3-aminobenzofuran derivatives. In a typical sequence, a substituted phenol or a related precursor undergoes reaction with a molecule containing a nitrile group. rsc.orgnih.govlboro.ac.uk For instance, research has demonstrated the synthesis of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans through the reaction of perfluorobenzonitriles with α-hydroxycarbonyl compounds. rsc.org The reaction is typically facilitated by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which promotes both the initial nucleophilic attack and the subsequent intramolecular cyclization to form the furan (B31954) ring. nih.gov
The general mechanism involves the deprotonation of the α-hydroxycarbonyl compound to form an alkoxide, which then engages in a cyclocondensation pathway to yield the final 3-aminobenzofuran product. This method has been successfully used to create a library of 27 different fluorinated 3-aminobenzofurans with yields ranging from low to good. rsc.orgnih.govlboro.ac.uk The versatility of this reaction allows for the incorporation of various substituents, dictated by the choice of the starting materials.
Another example is the synthesis of aminobenzofuran spiroindanone derivatives using ortho-hydroxy α-aminosulfones as substrates in a cascade cyclization, achieving high yields. mdpi.com These tandem approaches highlight a powerful and adaptable route for accessing the core aminobenzofuran scaffold required for a molecule like this compound.
Multi-Component Reactions for Diverse Benzofuran Libraries
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple starting materials in a single step. nih.gov These reactions are ideal for creating large libraries of compounds for screening purposes, such as in drug discovery. nih.gov
Several MCR strategies have been developed for the synthesis of substituted benzofurans. One notable example is a one-pot, five-component reaction that yields highly substituted tetrazole-benzofuran hybrids. This process combines a Ugi-azide multicomponent reaction with a subsequent intramolecular cyclization catalyzed by a Palladium/Copper system, forming six new bonds in one operationally simple process. rsc.org
Another powerful MCR for generating aminobenzofuran skeletons involves the copper-catalyzed reaction of salicylaldehydes, amines, and a source of acetylene, such as calcium carbide. acs.orgnih.gov The reaction is believed to proceed through the formation of an iminium ion from the salicylaldehyde (B1680747) and amine, which is then attacked by a copper acetylide intermediate. Subsequent intramolecular cyclization and isomerization yield the aminobenzofuran product. acs.orgnih.gov This method has been shown to produce good to excellent yields, particularly when using salicylaldehydes with electron-donating groups. acs.orgnih.gov The flexibility to vary the aldehyde, amine, and alkyne components makes MCRs a highly effective tool for producing a wide array of benzofuran derivatives.
| Reaction Type | Key Reactants | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Ugi-Azide / Intramolecular Cyclization | Aldehyde, Amine, Isocyanide, Azide (B81097), Alkyne | Pd/Cu | Tetrazole-Benzofuran Hybrids | rsc.org |
| One-Pot Aminobenzofuran Synthesis | Salicylaldehydes, Amines, Calcium Carbide | Copper Bromide, Na2CO3 | Amino-Substituted Benzofurans | acs.orgnih.gov |
| Three-Component A³ Coupling / Cycloisomerization | Aldehyde, Alkyne, Amine | CuCl/Cu(OTf)2 | 3-Aminobenzofurans | researchgate.net |
Practical Considerations in Synthetic Scale-Up and Efficiency
Transitioning a synthetic route from a laboratory-scale procedure to a larger, gram-scale or industrial production presents several practical challenges. nih.govnumberanalytics.com Key considerations include the cost of starting materials, catalyst efficiency and loading, reaction conditions, and purification methods.
For benzofuran synthesis, many reported methods are not easily scalable, which limits their practical application. numberanalytics.com For instance, palladium-catalyzed reactions, while effective, often rely on expensive catalysts. Reducing catalyst loading without sacrificing yield is a critical goal in process chemistry. Similarly, purification by column chromatography, common in academic labs, is often impractical and costly for large-scale synthesis. Developing methods that yield a product pure enough to be isolated by crystallization is highly desirable.
Chemical Transformations and Derivatization Studies of Methyl 5 Aminobenzofuran 7 Carboxylate Scaffolds
Reactions Involving the Amino Group (e.g., N-Arylation)
The 5-amino group is a primary nucleophilic center and readily participates in a variety of chemical transformations common to aromatic amines. Its reactivity allows for the introduction of a wide array of substituents, significantly altering the molecule's steric and electronic properties.
Key reactions involving the amino group include:
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-amido derivatives. This transformation is fundamental in modifying the electronic nature of the amino group and serves as a common step in multistep syntheses.
N-Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides.
N-Arylation: The formation of a carbon-nitrogen bond with an aryl group, often accomplished through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, is a powerful method for creating complex diarylamine structures. Copper-catalyzed N-arylation has also been reported for related 3-aminobenzofuran systems. semanticscholar.org
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) converts the primary amino group into a diazonium salt. This highly versatile intermediate can subsequently undergo a variety of Sandmeyer-type reactions to introduce halides (Cl, Br), cyano (CN), or hydroxyl (OH) groups, or participate in azo-coupling reactions.
Table 1: Representative Reactions of the 5-Amino Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| N-Acylation | Acetyl chloride, Pyridine | N-(7-(methoxycarbonyl)benzofuran-5-yl)acetamide |
| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | Methyl 5-(arylamino)benzofuran-7-carboxylate |
| Diazotization | NaNO₂, HCl (aq.), 0-5°C | 7-(methoxycarbonyl)benzofuran-5-diazonium chloride |
| Sandmeyer (from Diazonium) | CuCl / HCl | Methyl 5-chlorobenzofuran-7-carboxylate |
Modifications at the Carboxylate Ester Moiety
The methyl ester at the 7-position is an electrophilic site that can be readily transformed into other functional groups. These modifications are crucial for creating derivatives with different chemical properties and for linking the benzofuran (B130515) scaffold to other molecules.
Common transformations of the carboxylate ester include:
Hydrolysis: Base- or acid-catalyzed hydrolysis of the methyl ester yields the corresponding 5-aminobenzofuran-7-carboxylic acid. This carboxylic acid is a key intermediate for further derivatization, such as amide bond formation. The hydrolysis of ester groups is a common strategy in the synthesis of heterocyclic compounds. beilstein-journals.org
Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), although this often requires harsh conditions. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with a primary or secondary amine using a peptide coupling reagent (e.g., HATU, EDC) to form the corresponding amide derivative. beilstein-journals.org
Reduction: Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, yielding (5-aminobenzofuran-7-yl)methanol. This introduces a new reactive site for further functionalization.
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group, altering the solubility and other physical properties of the molecule.
Table 2: Typical Modifications of the 7-Carboxylate Ester
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Hydrolysis | NaOH (aq.), then H₃O⁺ | 5-Aminobenzofuran-7-carboxylic acid |
Substitution Reactions on the Benzofuran Ring System
The benzofuran ring itself can undergo substitution reactions, primarily electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. The furan (B31954) ring is generally more reactive towards electrophiles than the benzene (B151609) ring. pixel-online.net For benzofuran itself, electrophilic attack often occurs at the C2 or C3 position. pixel-online.netstackexchange.com
In the case of Methyl 5-aminobenzofuran-7-carboxylate, the situation is more complex:
The 5-amino group is a powerful activating group and is ortho-, para- directing. It strongly favors substitution at the C4 and C6 positions of the benzene ring.
The 7-carboxylate group is a deactivating group and is meta- directing, which also points to the C4 and C6 positions.
The furan oxygen activates the furan ring, particularly the C2 position.
The interplay of these effects determines the site of substitution. Given the strong activating nature of the amino group, electrophilic attack is most likely to occur on the benzene portion of the scaffold, specifically at the C4 or C6 positions. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are feasible under appropriate conditions. rsc.orgresearchgate.net
Table 3: Potential Electrophilic Substitution Reactions on the Benzofuran Ring
| Reaction Type | Reagent(s) | Probable Product | Rationale |
|---|---|---|---|
| Bromination | Br₂, Acetic Acid | Methyl 5-amino-4-bromobenzofuran-7-carboxylate | Strong directing effect of the amino group to the ortho position. researchgate.net |
| Nitration | HNO₃, H₂SO₄ | Methyl 5-amino-4-nitrobenzofuran-7-carboxylate | Powerful electrophile overcomes deactivation, directed by the amino group. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 5-amino-4-acylbenzofuran-7-carboxylate | Directed to the activated position ortho to the amine. researchgate.net |
Formation of Hybrid Benzofuran Structures
By utilizing the reactive handles on the this compound scaffold, it is possible to synthesize hybrid molecules that conjugate the benzofuran core with other chemical moieties, including other heterocyclic systems or metal complexes.
Primary aromatic amines readily condense with aldehydes or ketones to form imines, commonly known as Schiff bases. wikipedia.org The 5-amino group of the benzofuran scaffold can react with a variety of carbonyl compounds to generate a library of Schiff base derivatives. This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, followed by dehydration. wikipedia.orglibretexts.org
These Schiff bases are not merely derivatives; they are often "privileged ligands" in coordination chemistry. nih.gov The imine nitrogen atom provides a coordination site for metal ions. Depending on the structure of the aldehyde or ketone used, additional donor atoms (like hydroxyl or carboxyl groups) may be present, allowing the Schiff base to act as a bidentate or polydentate ligand. These ligands can form stable coordination complexes with a wide range of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)). nih.govnih.govresearchgate.net The resulting metal complexes often exhibit distinct electronic, magnetic, and biological properties compared to the parent ligand.
The functional groups on this compound serve as anchor points for the construction of larger, multi-heterocyclic systems.
Triazoles: The 1,2,3-triazole ring system can be readily introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The synthesis would involve converting the 5-amino group to an azide (B81097) via diazotization followed by reaction with sodium azide. This benzofuran-azide intermediate can then be "clicked" with a terminal alkyne to afford a 1-(benzofuranyl)-1,2,3-triazole conjugate. niscair.res.in Alternatively, 1,2,4-triazoles can be synthesized from carboxylic acid derivatives. mdpi.comresearchgate.net The 7-carboxylate ester could be converted to a hydrazide, which can then be cyclized with various one-carbon sources to form a 1,2,4-triazole (B32235) ring. mdpi.com
Pyrazoles: Pyrazole (B372694) rings are commonly synthesized by the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. dergipark.org.tr To conjugate a pyrazole to the benzofuran scaffold, the 5-amino group could first be converted into a hydrazine moiety. This benzofuranyl hydrazine could then be reacted with a β-diketone or a related synthon to construct a pyrazole ring attached at the 5-position of the benzofuran. The reactivity of aminopyrazoles in forming fused heterocyclic systems is well-documented and provides a model for the potential of aminobenzofurans. beilstein-journals.orgscirp.orgmdpi.comresearchgate.net
Coumarins: Hybrid molecules containing both benzofuran and coumarin (B35378) scaffolds can be envisioned. A straightforward synthetic route would involve the hydrolysis of the 7-carboxylate ester to the carboxylic acid. This acid could then be coupled with a hydroxycoumarin derivative under standard esterification conditions (e.g., DCC or EDC coupling) to link the two heterocyclic systems via an ester bridge.
Structure Activity Relationship Sar Investigations of Substituted Benzofuran Carboxylates
Positional Effects of Substituents on Benzofuran (B130515) Scaffold Properties
Influence of Amino Group Position and Substitution
The amino group is a key functional group whose position on the benzofuran ring significantly impacts the molecule's properties. For instance, ethyl 5-aminobenzofuran-2-carboxylate, a close analogue of the title compound, is a versatile building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.comchemicalbook.com The reduction of a nitro group at the 5-position of the benzofuran ring is a common synthetic route to produce the corresponding 5-amino derivatives, such as ethyl 5-aminobenzofuran-2-carboxylate. rsc.org
While the amino group is generally an electron-donating group through resonance, its effect can be complex. quora.com In some contexts, intramolecular hydrogen bonding between an amino group and a nearby ester carbonyl can lock the conformation of the molecule, influencing its interaction with biological targets. researchgate.net The reactivity of the amino group itself, for example, its acylation, allows for the synthesis of derivatives like N,N'-acetyl and N,N'-benzoyl compounds, which can serve as monomers for polymers with tunable chemo-physical properties. researchgate.net
Role of Alkoxycarbonyl Substituents (e.g., Methoxy (B1213986), Ethoxy)
The alkoxycarbonyl group, such as a methyl or ethyl ester, is a crucial feature in this class of compounds. SAR studies have shown that ester or heterocyclic ring substitutions at the C-2 position are vital for cytotoxic activity in cancer cells. nih.gov The nature of the alkoxy group can influence the compound's properties. For example, the synthesis of various benzofuran-2-carboxylate 1,2,3-triazoles has shown that compounds with methoxy and methyl substituents exhibit significant antibacterial and moderate antifungal activity.
However, in other molecular contexts, certain substitutions can be detrimental. For instance, in a series of benzofuran derivatives, the presence of two halogen-substituted rings combined with the absence of a methoxy substituent on the heterocyclic ring was found to be detrimental to the compound's anticancer activity. nih.gov Conversely, the presence of a methoxy group can be beneficial; in a study of benzofuran-based vasodilators, several methoxy-containing derivatives showed significant potency. mdpi.com
Impact of Halogenation on the Benzofuran Ring
The addition of halogens such as chlorine, bromine, or fluorine to the benzofuran ring is a common strategy that often leads to a significant increase in biological, particularly anticancer, activities. nih.govresearchgate.net This enhancement is frequently attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites in a biological target, thereby improving binding affinity. researchgate.net
The position of the halogen is a critical factor. nih.gov
Bromine: A bromine atom attached to a methyl group at the 3-position of the benzofuran ring resulted in a compound with remarkable cytotoxic activity against leukemia cells. nih.govresearchgate.net In another study, compounds with two bromo-substituents, one on the C-5 position of the benzofuran and another on an attached phenyl ring, showed excellent antibacterial activity. nih.gov
Chlorine: The presence of a chloro substituent on the benzofuran ring has been shown to contribute remarkably to the bioactivity of certain 1,2,3-triazole derivatives.
Fluorine: The addition of a fluorine atom at position 4 of a 2-benzofuranyl group led to a twofold increase in potency and inhibitory activity in a series of urokinase plasminogen activator (uPA) inhibitors. nih.gov
The following table summarizes the effect of halogenation on the activity of selected benzofuran derivatives.
| Compound Type | Halogen/Position | Observed Effect | Reference |
| 3-(Bromomethyl)benzofuran derivative | Br at C3-methyl | Remarkable cytotoxicity against K562 & HL60 leukemia cells | nih.gov |
| 2-Benzofuranyl uPA inhibitor | F at C4 | 2-fold increase in potency and inhibitory activity | nih.gov |
| Benzofuran-2-carboxylate 1,2,3-triazole | Cl on benzofuran ring | Remarkable contribution to bioactivity | |
| 5-Bromo-3-(4-bromophenyl) benzofuran derivative | Br at C5 (benzofuran) & C4 (phenyl) | Excellent antibacterial activity | nih.gov |
Stereochemical Aspects and Conformational Analysis in SAR Studies
The three-dimensional structure and conformational flexibility of benzofuran derivatives are important for their biological activity. Conformational analysis helps in understanding how these molecules orient themselves to interact with biological targets. For example, studies on benzofuran derivatives using techniques like circular dichroism (CD) spectroscopy have investigated their binding to proteins like bovine serum albumin (BSA). nih.gov
These studies revealed that even subtle structural differences, such as between a benzomonofuran and a benzodifuran, can lead to different binding properties and effects on protein secondary structure and thermal stability. nih.gov One benzofuran derivative was found to increase the β-sheet content of BSA, while a related benzodifuran did not cause significant structural changes. nih.gov Such findings are crucial for drug delivery applications, where serum albumins might act as carriers. nih.gov Computational benchmarks have been used to determine the equilibrium geometries of benzofuran, noting it is a planar asymmetric rotor, which is a foundational piece of data for more complex conformational studies. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR studies employ statistical methods to build models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new chemical entities and for understanding the key structural features that govern their pharmacological properties. mdpi.com
Several QSAR studies have been performed on benzofuran derivatives:
2D-QSAR: A 2D-QSAR study on newly synthesized benzofuran-based vasodilators helped to identify the factors governing their pharmacological properties and validated the observed activity. mdpi.com
3D-QSAR: For a series of novel dibenzofuran (B1670420) derivatives designed as PTP-MEG2 inhibitors, a 3D-QSAR study was conducted using the "HipHop" technique to explore the structure-activity relationship. nih.gov
HKMT Inhibitors: A QSAR study of 51 benzofuran and indole (B1671886) derivatives was used to develop a predictive model for anticancer activity against histone-lysine N-methyl transferase (HKMT). The resulting model showed robustness and good predictive power, allowing for the design of new molecules with potentially better biological activity. eurjchem.com
These computational approaches allow for the rapid and economical identification of potential drug candidates for further development. eurjchem.com
Theoretical and Computational Chemistry Studies on Methyl 5 Aminobenzofuran 7 Carboxylate and Analogs
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to its chemical reactivity, stability, and spectroscopic properties. Density Functional Theory (DFT) is a common method used to investigate these characteristics. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
While specific DFT calculations for methyl 5-aminobenzofuran-7-carboxylate are not extensively published, studies on analogous compounds like 1-benzofuran-2-carboxylic acid provide a framework for understanding its electronic properties. For 1-benzofuran-2-carboxylic acid, DFT calculations using the B3LYP functional and a 6-31G(d,p) basis set have been performed to determine its optimized geometry and frontier orbitals. nih.gov The HOMO is typically localized over the electron-rich benzofuran (B130515) ring system, while the LUMO may be distributed over the entire molecule, including the substituent groups. The distribution of these orbitals dictates the most probable sites for electrophilic and nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies for a Benzofuran Analog (Note: Data is illustrative based on typical values for similar heterocyclic compounds, as specific data for the target molecule is not available in the cited literature.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 | Energy difference indicating chemical reactivity and stability. |
These calculations also yield other important electronic descriptors, such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), which further quantify the molecule's reactivity. nih.gov
Spectroscopic Property Prediction and Characterization
Computational methods are widely used to predict and interpret spectroscopic data, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can aid in the structural confirmation of newly synthesized compounds.
Vibrational frequency analysis, typically performed using DFT, can predict the IR spectrum. A study on 1-benzofuran-2-carboxylic acid demonstrated good agreement between the vibrational frequencies calculated with the B3LYP/6-31G(d,p) method and the experimentally measured FT-IR spectrum. nih.gov This correlation allows for precise assignment of vibrational modes to specific functional groups within the molecule.
Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to UV-Vis absorption spectra. Research on benzofuran–stilbene hybrid compounds utilized TD-DFT at the B3LYP/6-311G(d,p) level to calculate their UV-Vis spectra, providing insights into their photophysical properties. nih.gov For a molecule like this compound, TD-DFT would predict π-π* transitions associated with the aromatic benzofuran core, with the position of the amino and carboxylate groups influencing the absorption maxima.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for an Analog (1-benzofuran-2-carboxylic acid)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) nih.gov | Calculated DFT (cm⁻¹) nih.gov | Assignment nih.gov |
| O-H stretch | 3088 | 3090 | Carboxylic acid O-H |
| C=O stretch | 1680 | 1685 | Carboxylic acid C=O |
| C=C stretch | 1560 | 1558 | Aromatic ring |
| C-O-C stretch | 1220 | 1218 | Furan (B31954) ring ether linkage |
Data adapted from a study on 1-benzofuran-2-carboxylic acid, demonstrating the accuracy of DFT in predicting spectroscopic features. nih.gov
Reaction Mechanism Elucidation through Computational Methods
Understanding the precise mechanism of a chemical reaction is crucial for optimizing conditions and improving yields. Computational chemistry can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This allows for a detailed elucidation of the reaction pathway.
The synthesis of the benzofuran core can be achieved through various catalytic methods, including those employing copper, palladium, or rhodium catalysts. nih.govnih.govfrontiersin.org For instance, the copper-mediated oxidative annulation of phenols and internal alkynes is a known route to benzofuran derivatives. frontiersin.org Mechanistic studies, supported by computational analysis, can clarify the role of the catalyst and the sequence of elementary steps, such as electrophilic carbocupration, alkyne insertion, and reductive elimination. frontiersin.org While a specific computational study for the synthesis of this compound is not available, the general mechanisms proposed for benzofuran formation serve as a foundation. These often involve key steps like Sonogashira coupling followed by intramolecular cyclization. nih.govnih.gov Computational modeling of these steps would reveal the transition state geometries and barrier heights, explaining substituent effects and observed regioselectivity.
Molecular Docking and Interaction Modeling
When a molecule is designed for a biological application, such as a drug, understanding its interaction with a target protein is paramount. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net
Numerous studies have employed molecular docking to investigate the binding modes of benzofuran analogs with various protein targets. For example, 3-aminobenzofuran derivatives have been docked into the active site of acetylcholinesterase (AChE) to understand their potential for treating Alzheimer's disease. nih.gov These studies reveal key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, that stabilize the ligand-protein complex. In one study, a potent 3-aminobenzofuran analog was shown to anchor within the active site gorge of AChE, with its aromatic rings forming sandwich-like interactions with tryptophan and phenylalanine residues. nih.gov Similarly, other benzofuran derivatives have been docked against targets like lysine-specific demethylase 1 (LSD1) nih.gov and monoamine oxidase (MAO) acs.org to rationalize their inhibitory activity.
Table 3: Representative Molecular Docking Results for Benzofuran Analogs in Protein Active Sites
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
| 3-Aminobenzofuran analog | Acetylcholinesterase (AChE) | Trp84, Phe330 | π-π stacking, Charge attraction | nih.gov |
| Benzofuran-thiazolylhydrazone | Monoamine Oxidase A (MAO-A) | Tyr407, Tyr444 | Hydrogen bond, π-π stacking | acs.org |
| Benzofuran derivative | Lysine-Specific Demethylase 1 (LSD1) | Lys661, His564 | Hydrogen bond with FAD cofactor | nih.gov |
| Dibenzofuran (B1670420) derivative | Protein Tyrosine Phosphatase (PTP-MEG2) | Cys233, Arg239 | Hydrophobic, Hydrogen bond | nih.gov |
These models provide a structural basis for the observed biological activity and guide the modification of the ligand to enhance binding affinity and selectivity.
In Silico Design Principles for Benzofuran-Based Compounds
In silico methods are instrumental in establishing design principles for new molecules with desired properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to this process.
3D-QSAR studies build a statistical model that correlates the biological activity of a series of compounds with their 3D structural properties (e.g., steric and electrostatic fields). This model can then predict the activity of new, unsynthesized analogs and highlight which regions of the molecule are critical for activity. For instance, a 3D-QSAR study on dibenzofuran derivatives identified that hydrophobic groups and hydrogen bond acceptors at specific positions were crucial for inhibitory activity against the PTP-MEG2 enzyme. nih.gov
Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This "pharmacophore" acts as a 3D query to search large compound libraries for new molecules that fit the model, a process known as virtual screening. frontiersin.org Successful pharmacophore models have been developed for benzofuran derivatives targeting various enzymes, guiding the discovery of novel inhibitors. nih.govnih.gov Furthermore, computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug design, helping to filter out compounds with poor pharmacokinetic profiles early in the discovery process. nih.gov
Emerging Research Areas and Applications of Benzofuran Derivatives in Chemical Science
Methyl 5-aminobenzofuran-7-carboxylate as a Building Block in Complex Molecule Synthesis
This compound is a substituted benzofuran (B130515) derivative that holds significant potential as a versatile building block in the synthesis of more complex molecules. Its structure is characterized by the core benzofuran nucleus, which provides a rigid and planar framework, and two key functional groups: an amino group (-NH2) at the C-5 position and a methyl ester group (-COOCH3) at the C-7 position. These functional groups serve as reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.
The amino group can readily undergo reactions such as acylation, alkylation, diazotization, and condensation, enabling the introduction of new side chains or the formation of new heterocyclic rings fused to the benzofuran system. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups, or it can participate in coupling reactions.
The synthesis of the benzofuran core itself can be achieved through various innovative and catalytic strategies. nih.gov Modern synthetic methods often employ transition metal catalysts, such as copper or palladium, to facilitate intramolecular cyclizations and coupling reactions, which offer high yields and selectivity. nih.gov For instance, palladium-catalyzed intramolecular cyclization of ortho-alkynylphenols is a common route to the furan (B31954) ring formation. researchgate.net Other strategies include acid-catalyzed dehydration of ortho-hydroxybenzyl ketones and one-pot syntheses involving multiple components. researchgate.net A recently reported method for preparing a related isomer, 5-aminobenzofuran-2-carboxylate, involves the reaction of salicylaldehyde (B1680747) with an aniline (B41778) diazonium salt, followed by etherification, ring closure, and reduction. taylorandfrancis.com Such synthetic versatility allows for the generation of a wide range of substituted benzofuran building blocks, including this compound, for subsequent use in constructing complex target molecules for pharmaceutical and material science applications. nih.govrsc.org
Advanced Materials Science Applications of Benzofuran Scaffolds
The unique electronic and photophysical properties of the benzofuran ring system make it an attractive scaffold for the development of advanced organic materials. rsc.org The rigidity, stability, and light-emitting characteristics of benzofuran derivatives have led to their successful application in several areas of materials science. rsc.org
Organic Light-Emitting Diodes (OLEDs)
Benzofuran derivatives are recognized for their excellent performance in OLEDs, particularly as blue fluorescent emitters, which remain a significant challenge in display technology. rsc.orgnih.gov These materials often possess a high glass transition temperature and good thermal stability, which are crucial for the longevity and reliability of OLED devices. rsc.orgnih.gov The introduction of the oxygen-containing furan ring can increase the ionization potential of the compounds, enhancing their environmental stability. rsc.org Researchers have designed and synthesized various benzofuran-based molecules that serve as the emissive layer in OLEDs, achieving high efficiency and pure color coordinates. nih.govrsc.org
For example, a device using a 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-fluoreno[4,3-b]benzofuran derivative as the emitter showed a high external quantum efficiency (EQE) of 3.10% for blue emission. nih.gov Another study on a 2,7-diphenylbenzo nih.govnih.govthieno[3,2-b]benzofuran (BTBF-DPh) derivative reported a blue-emitting OLED with an even higher EQE of 4.23%. nih.gov Furthermore, devices based on an ABFAn emitter, which incorporates an anthracene[2,3-b]benzofuran framework, exhibited a maximum current efficiency of 9.20 cd/A and an impressive EQE of 11.4%. nih.govrsc.org
Table 1: Performance of Selected Benzofuran-Based OLEDs
| Emitting Material | Max. EQE (%) | Max. Current Efficiency (cd/A) | Color (CIE Coordinates) | Ref. |
|---|---|---|---|---|
| 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-fluoreno[4,3-b]benzofuran | 3.10 | 2.41 | (0.15, 0.08) | nih.gov |
| 2,7-diphenylbenzo nih.govnih.govthieno[3,2-b]benzofuran (BTBF-DPh) | 4.23 | 2.96 | (0.151, 0.069) | nih.gov |
| ABFCz | 7.7 | 6.96 | (0.15, 0.14) | nih.govrsc.org |
Photochromic Materials
Photochromic materials can change their color upon exposure to light, making them useful for applications like optical data storage, smart windows, and molecular switches. The benzofuran scaffold has been incorporated into larger molecular systems to create novel photochromic hybrids. For instance, benzofuran–phenanthrene and benzofuran–pyrene (B120774) hybrids have been synthesized through an iron(III) chloride mediated condensation reaction. nih.gov Spectroscopic studies of these hybrids revealed that the fusion of the benzofuran ring has a bathochromic (red-shifting) effect on the photophysical properties of the pyrene chromophore. nih.gov These studies demonstrate how the benzofuran unit can be used to tune the optical properties of polycyclic aromatic hydrocarbons (PAHs), paving the way for new photoresponsive materials. nih.gov
Semiconductors
Benzofuran derivatives are valuable as organic semiconductor materials, which are the active components in organic field-effect transistors (OFETs) and other electronic devices. rsc.org They often exhibit high solubility and are easily processable, which are significant advantages in the fabrication of organic electronics. rsc.org The rigid benzofuran structure facilitates efficient charge transport. rsc.org Multifunctional materials that combine high charge mobility with strong luminescence are particularly sought after. nih.gov The BTBF-DPh derivative, for example, not only performed well in an OLED but also functioned as the semiconductor in an OFET, displaying a carrier mobility of 0.181 cm² V⁻¹ s⁻¹. nih.gov This demonstrates that benzofuran-based materials can successfully integrate both light-emitting and charge-transporting properties into a single molecule, making them promising candidates for a variety of optoelectronic devices. nih.gov
Scaffold Design for Biomedical Research
The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry because its structure is frequently found in compounds with significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.org This inherent bioactivity makes the benzofuran framework an attractive component for the design of advanced scaffolds for biomedical research.
Tissue engineering aims to regenerate damaged or diseased tissues by using a combination of cells, growth factors, and a structural support known as a scaffold. An ideal scaffold should be biocompatible, biodegradable, and possess a highly porous, interconnected structure to support cell attachment, growth, and nutrient transport. While common biodegradable polymers like poly(lactic acid) (PLA) and poly(caprolactone) (PCL) are often used, there is growing interest in developing scaffolds with intrinsic therapeutic properties.
Although the use of benzofuran as the primary structural material for biodegradable scaffolds is not yet a mainstream research area, its incorporation into scaffold designs is a promising strategy. Given the well-documented antimicrobial and anti-inflammatory activities of many benzofuran derivatives, integrating this scaffold into a biodegradable polymer matrix could yield a "bioactive" scaffold. nih.govnih.gov Such a scaffold would not only provide physical support for tissue growth but could also actively prevent infection and modulate the inflammatory response at the site of implantation, thereby improving healing outcomes. The design of such materials would involve chemically linking benzofuran moieties to existing biodegradable polymers or synthesizing new polymers that contain the benzofuran scaffold within their backbone.
Biodegradable scaffolds are also widely explored as vehicles for the controlled and sustained release of therapeutic agents. The scaffold can be loaded with drugs, which are then slowly released as the polymer matrix degrades, providing localized and prolonged treatment.
The benzofuran scaffold is highly relevant to this field. Many potent drugs are themselves benzofuran derivatives, such as the antiarrhythmic amiodarone (B1667116) and the gout treatment benzbromarone. nih.govnih.gov Therefore, designing biodegradable scaffolds capable of the controlled release of these benzofuran-based drugs is an active area of research. Furthermore, novel aminoalkyl benzofuran derivatives have been shown to induce the release of monoamines like serotonin (B10506) and dopamine, highlighting the role of this scaffold in modulating biological release mechanisms.
Similar to tissue engineering, a more advanced approach involves customizing the scaffold material itself by incorporating the benzofuran moiety. A scaffold designed with covalently attached benzofuran derivatives could be engineered to slowly release these bioactive fragments as it degrades. This would create an integrated system where the scaffold provides both structural support and a built-in, controlled-release therapeutic function, representing a sophisticated approach to drug delivery and regenerative medicine. rsc.org
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 5-aminobenzofuran-2-carboxylate |
| 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-fluoreno[4,3-b]benzofuran |
| 2,7-diphenylbenzo nih.govnih.govthieno[3,2-b]benzofuran (BTBF-DPh) |
| ABFCz |
| ABFAn |
| Benzofuran–phenanthrene hybrids |
| Benzofuran–pyrene hybrids |
| Poly(lactic acid) (PLA) |
| Poly(caprolactone) (PCL) |
| Amiodarone |
| Benzbromarone |
| Salicylaldehyde |
| ortho-alkynylphenols |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
